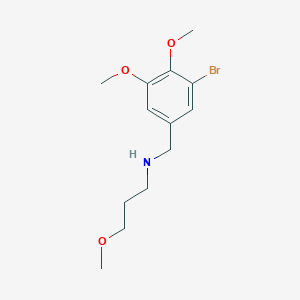
N-(3-bromo-4,5-dimethoxybenzyl)-N-(3-methoxypropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4,5-dimethoxybenzyl)-N-(3-methoxypropyl)amine, also known as "DOB" or "4-bromo-2,5-dimethoxyamphetamine," is a chemical compound that belongs to the phenethylamine family. DOB is a potent psychedelic drug that has been used in scientific research to study the mechanism of action and physiological effects of psychedelics.
作用機序
The mechanism of action of DOB involves its binding to serotonin receptors, particularly the 5-HT2A receptor. This binding leads to the activation of intracellular signaling pathways, which ultimately results in the modulation of neurotransmitter release and the regulation of mood, perception, and cognition. DOB has also been found to have affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects
DOB has been found to produce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been found to increase heart rate, blood pressure, and body temperature. DOB has been shown to produce long-lasting effects, with some studies reporting effects lasting up to 24 hours.
実験室実験の利点と制限
DOB has several advantages for lab experiments, including its potency and selectivity for serotonin receptors. It has also been found to produce long-lasting effects, which allows for the study of the long-term effects of psychedelics. However, DOB has some limitations, including its potential for toxicity and the difficulty of obtaining and handling the compound.
将来の方向性
For the study of DOB and other psychedelics include investigating their therapeutic potential and developing new compounds with improved safety and efficacy profiles.
合成法
The synthesis of DOB involves the reaction of 2,5-dimethoxybenzaldehyde with 3-bromo-1-chloropropane in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization.
科学的研究の応用
DOB has been used in scientific research to study the mechanism of action and physiological effects of psychedelics. It has been found to bind to serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. DOB has also been used to investigate the relationship between serotonin receptor binding and the subjective effects of psychedelics.
特性
製品名 |
N-(3-bromo-4,5-dimethoxybenzyl)-N-(3-methoxypropyl)amine |
|---|---|
分子式 |
C13H20BrNO3 |
分子量 |
318.21 g/mol |
IUPAC名 |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C13H20BrNO3/c1-16-6-4-5-15-9-10-7-11(14)13(18-3)12(8-10)17-2/h7-8,15H,4-6,9H2,1-3H3 |
InChIキー |
RPLCBBZRRCTVIW-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=CC(=C(C(=C1)Br)OC)OC |
正規SMILES |
COCCCNCC1=CC(=C(C(=C1)Br)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




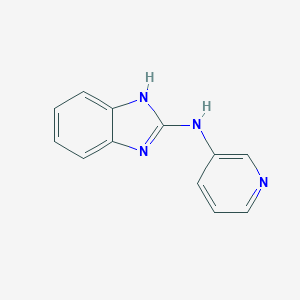
![N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide](/img/structure/B267987.png)

![({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B267993.png)
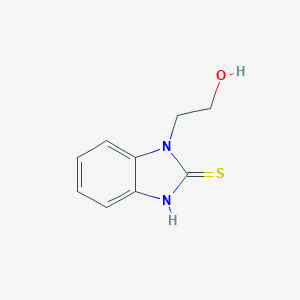
![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)
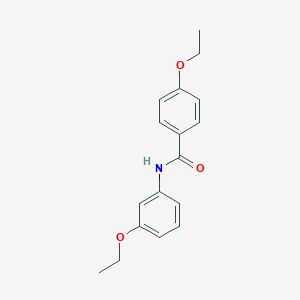

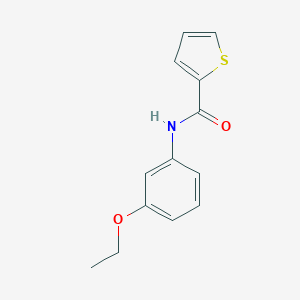
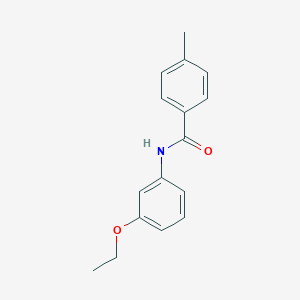
![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)